Thalidomide-5'-C3-PEG3-OH

Description

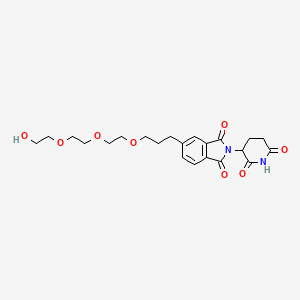

Structure

3D Structure

Properties

Molecular Formula |

C22H28N2O8 |

|---|---|

Molecular Weight |

448.5 g/mol |

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-5-[3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propyl]isoindole-1,3-dione |

InChI |

InChI=1S/C22H28N2O8/c25-7-9-31-11-13-32-12-10-30-8-1-2-15-3-4-16-17(14-15)22(29)24(21(16)28)18-5-6-19(26)23-20(18)27/h3-4,14,18,25H,1-2,5-13H2,(H,23,26,27) |

InChI Key |

PPYZJQSURXFDGQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCOCCOCCOCCO |

Origin of Product |

United States |

Molecular Mechanisms of Cereblon Modulation by Thalidomide Derived Ligands

Discovery and Characterization of Cereblon (CRBN) as a Direct Molecular Target

The journey to understanding thalidomide's effects was a long and complex one, culminating in the landmark identification of Cereblon as its direct molecular target. This discovery was pivotal, transforming our comprehension of the drug's pleiotropic effects and paving the way for its rational use and the design of novel derivatives.

Affinity Purification Strategies for Target Identification

The breakthrough in identifying CRBN as the direct target of thalidomide (B1683933) was achieved through sophisticated affinity purification techniques. medchemexpress.com Researchers synthesized derivatives of thalidomide that could be immobilized on a solid support, such as magnetic beads. medchemexpress.com One such method involved the use of ferrite (B1171679) glycidyl (B131873) methacrylate (B99206) (FG) beads, to which a thalidomide derivative was covalently attached. medchemexpress.com These "baited" beads were then incubated with cell extracts. Proteins that directly bound to the immobilized thalidomide were captured and subsequently eluted and identified using mass spectrometry. medchemexpress.com This approach unequivocally demonstrated that thalidomide directly binds to Cereblon. medchemexpress.com

CRBN as a Substrate Recognition Receptor of the CRL4CRBN E3 Ubiquitin Ligase Complex

Further investigations revealed that Cereblon is not an isolated protein but a crucial component of a larger cellular machine: the Cullin-RING E3 ubiquitin ligase complex 4A (CRL4A), specifically the CRL4CRBN complex. medchemexpress.comcellgs.com This complex is a key player in the ubiquitin-proteasome system, the cell's primary machinery for degrading unwanted or damaged proteins. The CRL4CRBN complex consists of several proteins: Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), and the RING-box protein 1 (RBX1), with Cereblon functioning as the substrate recognition receptor. cellgs.combroadpharm.com In its native state, CRL4CRBN targets specific proteins for ubiquitination, a process where ubiquitin molecules are attached to the target protein, marking it for destruction by the proteasome.

Ligand-Dependent Induction of Neo-Substrate Recruitment and Degradation

The binding of thalidomide and its derivatives to Cereblon is not a simple inhibitory interaction. Instead, it fundamentally alters the substrate specificity of the CRL4CRBN E3 ligase complex, leading to the recruitment and subsequent degradation of proteins that are not its natural targets. These newly targeted proteins are referred to as "neo-substrates."

Formation of Induced Proximity Ternary Complexes: CRBN-Ligand-Neo-Substrate

The core of this mechanism lies in the formation of a ternary complex, a molecular assembly consisting of Cereblon, the thalidomide-derived ligand, and a neo-substrate. nih.gov The ligand, such as Thalidomide-5'-C3-PEG3-OH, acts as a "molecular glue," creating a new protein-protein interaction surface between Cereblon and the neo-substrate. cellgs.com The glutarimide (B196013) ring of the thalidomide moiety is essential for binding to a hydrophobic pocket in the thalidomide-binding domain (TBD) of Cereblon. researchgate.net The other part of the ligand, in this case, the phthalimide (B116566) ring and the attached C3-PEG3-OH linker, then mediates the interaction with the neo-substrate. The stability and specificity of this ternary complex are crucial for the subsequent degradation process. nih.gov While the specific neo-substrates for this compound are not yet publicly characterized, its structure as a functionalized cereblon ligand suggests its role in forming such ternary complexes within the context of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.combiochempeg.com PROTACs are bifunctional molecules that link a target protein to an E3 ligase, thereby inducing its degradation.

Molecular Basis of Neo-Substrate Polyubiquitination and Proteasomal Clearance

Once the ternary complex is formed, the CRL4CRBN E3 ligase is brought into close proximity with the neo-substrate. This proximity allows the enzymatic machinery of the ligase, specifically the E2 ubiquitin-conjugating enzyme associated with the complex, to efficiently transfer ubiquitin molecules to lysine (B10760008) residues on the surface of the neo-substrate. medchemexpress.commedchemexpress.com The attachment of a chain of ubiquitin molecules (polyubiquitination) serves as a degradation signal. medchemexpress.com This polyubiquitinated neo-substrate is then recognized and degraded by the 26S proteasome, a large protein complex that breaks down proteins into smaller peptides. medchemexpress.com

Identification and Characterization of Key Neo-Substrates

The specific neo-substrates recruited by thalidomide and its derivatives determine their therapeutic effects and toxicities. A variety of neo-substrates have been identified for well-studied thalidomide analogs like lenalidomide (B1683929) and pomalidomide (B1683931).

Table 1: Key Neo-Substrates of Thalidomide and its Derivatives

| Neo-Substrate | Biological Function | Associated Drug(s) | Therapeutic Relevance/Effect |

| Ikaros (IKZF1) | Transcription factor crucial for lymphoid development and differentiation. | Lenalidomide, Pomalidomide | Anti-myeloma activity. cellgs.com |

| Aiolos (IKZF3) | Transcription factor involved in B-cell and T-cell development. | Lenalidomide, Pomalidomide | Anti-myeloma activity. |

| Casein Kinase 1α (CK1α) | A serine/threonine kinase involved in various cellular processes. | Lenalidomide | Treatment of myelodysplastic syndrome with del(5q). |

| GSPT1 (eRF3a) | Translation termination factor. | CC-885 (a more potent derivative) | Potential anti-cancer activity in various hematological and solid tumors. |

| SALL4 | Transcription factor involved in embryonic development. | Thalidomide | Implicated in thalidomide-induced teratogenicity. nih.gov |

| PLZF (ZBTB16) | Transcription factor involved in development and immune regulation. | Thalidomide, 5-hydroxythalidomide | Implicated in thalidomide-induced teratogenicity. nih.govembopress.org |

It is important to note that the specific neo-substrate profile can vary depending on the precise chemical structure of the thalidomide derivative. The functionalization of the thalidomide core, as seen in This compound , is a key strategy in the development of PROTACs to direct the degradation of specific target proteins. The PEG (polyethylene glycol) linker in this compound provides a point of attachment for a ligand that can bind to a protein of interest, thereby hijacking the CRL4CRBN machinery to degrade that specific protein. While the direct neo-substrates of this compound itself (when not part of a PROTAC) are not defined in the literature, its design inherently leverages the fundamental principles of Cereblon-mediated protein degradation.

Transcription Factors (e.g., IKZF1, IKZF3)

The degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) is a hallmark of the immunomodulatory and anti-myeloma activity of lenalidomide and pomalidomide. tandfonline.comnih.govresearchgate.net These transcription factors are crucial for the survival and proliferation of multiple myeloma cells. nih.gov

Upon binding of a thalidomide analog to CRBN, a new protein-protein interaction surface is created that is recognized by a degron motif present in IKZF1 and IKZF3. researchgate.net This leads to their polyubiquitination by the CRL4^CRBN^ complex and subsequent degradation by the 26S proteasome. nih.gov The degradation of IKZF1 and IKZF3 disrupts a transcriptional network essential for myeloma cell survival, which includes the downregulation of IRF4 and c-MYC. nih.gov While thalidomide also induces the degradation of these factors, it is less efficient than its derivatives, lenalidomide and pomalidomide. nih.gov

| Feature | Description | References |

| Mechanism | Ligand-dependent recruitment to CRL4^CRBN^ | tandfonline.comnih.govresearchgate.net |

| Key Ligands | Lenalidomide, Pomalidomide | tandfonline.comnih.gov |

| Outcome | Proteasomal degradation of IKZF1 and IKZF3 | nih.govresearchgate.net |

| Downstream Effect | Downregulation of IRF4 and c-MYC, anti-myeloma activity | nih.gov |

Other Neo-Substrate Classes (e.g., SALL4, CK1α)

The spectrum of neo-substrates targeted by thalidomide derivatives extends beyond IKZF1 and IKZF3, explaining the diverse biological effects of these compounds.

SALL4 (Spalt-like transcription factor 4): The degradation of SALL4 is strongly implicated in the teratogenic effects of thalidomide. elifesciences.orgnih.gov SALL4 is a critical transcription factor for embryonic development, and its thalidomide-induced degradation has been shown to occur in species susceptible to thalidomide's teratogenicity, such as humans and rabbits, but not in resistant species like mice. elifesciences.orgnih.gov This species-specific difference is due to variations in the SALL4 protein sequence. nih.gov All three major thalidomide derivatives—thalidomide, lenalidomide, and pomalidomide—induce the degradation of SALL4. elifesciences.org

CK1α (Casein Kinase 1α): In contrast to the broad activity against SALL4, the degradation of CK1α is highly specific to lenalidomide. nih.gov This selective degradation is responsible for the therapeutic efficacy of lenalidomide in patients with myelodysplastic syndrome (MDS) with a deletion on chromosome 5q, where the CSNK1A1 gene encoding CK1α is located. nih.gov The structural basis for this specificity lies in the fact that the phthalimide ring of thalidomide and pomalidomide creates a steric clash with the CRBN backbone, preventing the effective recruitment of CK1α, a clash that is absent with lenalidomide. nih.gov

| Neo-Substrate | Key Inducing Ligand(s) | Associated Effect | References |

| SALL4 | Thalidomide, Lenalidomide, Pomalidomide | Teratogenicity | elifesciences.orgnih.gov |

| CK1α | Lenalidomide | Treatment of 5q-MDS | nih.govnih.gov |

| GSPT1 | CC-885 (a thalidomide analog) | Anti-tumor activity | researchgate.net |

| ZNF692 | Thalidomide | N/A | nih.gov |

| RNF166 | Thalidomide | N/A | nih.gov |

Structural Insights into Cereblon-Thalidomide-Neo-Substrate Interactions

The precise molecular interactions underpinning the formation of the ternary complex between CRBN, a thalidomide-based ligand, and a neo-substrate have been elucidated through numerous structural studies.

Crystallographic and Cryo-EM Studies of Ternary Complexes

X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM) have provided atomic-level snapshots of these ternary complexes. nih.govnih.govdigitellinc.com These studies have been instrumental in visualizing how a small molecule can act as a "molecular glue," creating a novel interface between two proteins that would not otherwise interact. nih.gov

Crystal structures of CRBN-DDB1 in complex with lenalidomide and the neo-substrate CK1α, or with pomalidomide and the second zinc finger of SALL4, have revealed the precise binding modes. nih.govnih.gov These structures show that the neo-substrates bind to a surface on CRBN that is newly formed upon ligand binding, with interactions involving both the CRBN protein and the exposed part of the thalidomide analog. nih.govnih.gov Cryo-EM studies have complemented these findings by providing insights into the conformational dynamics of the full CRL4^CRBN^ complex upon ligand and neo-substrate binding. digitellinc.com

Specific Residue Interactions and Binding Pocket Dynamics

The binding of thalidomide and its derivatives to CRBN occurs within a hydrophobic pocket in the C-terminal thalidomide-binding domain (TBD). rsc.orgnih.gov This pocket is characterized by a "tri-tryptophan" motif (Trp380, Trp386, and Trp400 in human CRBN) that forms key hydrophobic interactions with the glutarimide ring of the ligand. nih.govresearchgate.net Hydrogen bonds are also formed between the glutarimide moiety and the backbone of His378 and Trp380. researchgate.net

The phthalimide ring (or its equivalent in analogs) is exposed to the solvent and forms the interface for neo-substrate recruitment. nih.govresearchgate.net For example, in the CRBN-pomalidomide-SALL4 complex, the second zinc finger of SALL4 forms a β-hairpin that packs against this exposed surface. nih.gov The specificity of neo-substrate recognition is dictated by subtle differences in the shape and chemical properties of this exposed surface, which vary depending on the specific thalidomide analog bound.

Conformational Changes Induced by Ligand Binding

Ligand binding to CRBN is not a simple lock-and-key mechanism; it induces significant conformational changes in the protein. nih.gov Studies have shown that a large portion of the thalidomide-binding domain is flexible and only becomes ordered upon ligand binding. nih.gov

Cryo-EM studies have revealed that in the absence of a ligand, CRBN exists in an "open" conformation. digitellinc.com The binding of a thalidomide analog is both necessary and sufficient to trigger a conformational shift to a "closed" state, which is the conformation competent for neo-substrate binding. digitellinc.com This induced-fit mechanism ensures that the neo-substrate can only associate stably with the CRBN-ligand complex, highlighting the critical role of the small molecule in allosterically regulating the conformation and function of the E3 ligase. digitellinc.com This dynamic process is crucial for the efficacy of thalidomide-based molecular glues.

Design and Optimization of Thalidomide 5 C3 Peg3 Oh Based Protacs

Fundamental Principles of Heterobifunctional PROTAC Design

The fundamental principle behind heterobifunctional PROTACs is to induce proximity between a target protein and an E3 ubiquitin ligase, an enzyme that facilitates the transfer of ubiquitin to a substrate protein. nih.govnih.gov This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. nih.govnih.gov Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the complete removal of the target protein, offering a potential advantage for tackling proteins previously considered "undruggable." nih.gov

The Role of the Thalidomide (B1683933) Moiety in Cereblon Recruitment within PROTAC Architectures

The thalidomide moiety is a well-established and widely used ligand for recruiting the Cereblon (CRBN) E3 ubiquitin ligase. rsc.org CRBN is a substrate receptor within the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex. rsc.orgnih.gov The glutarimide (B196013) portion of thalidomide is essential for its binding to a specific pocket within the CRBN protein. rsc.orgoup.com This interaction is stabilized by hydrogen bonds and hydrophobic interactions.

In the context of a PROTAC, the thalidomide derivative acts as the "handle" that brings the entire PROTAC molecule, along with the bound target protein, to the CRBN E3 ligase. This recruitment is the critical first step in the degradation process. The binding of the thalidomide moiety to CRBN induces a conformational change that facilitates the recruitment of the target protein to the ligase's active site for ubiquitination. rsc.orgnih.gov The discovery of CRBN as the direct target of thalidomide has been a pivotal moment in the development of protein degraders, providing a robust and versatile platform for creating new therapeutic agents. rsc.orgnih.gov

Linker Chemistry and its Critical Influence on PROTAC Functionality

The linker component of a PROTAC is a critical determinant of its biological activity, influencing everything from ternary complex formation to cellular permeability. nih.govprecisepeg.com The chemical nature, length, flexibility, and attachment points of the linker must be carefully optimized for each specific POI and E3 ligase pair. nih.gov

Polyethylene (B3416737) Glycol (PEG) Linkers: Structure and Flexibility

Polyethylene glycol (PEG) linkers are among the most commonly used linkers in PROTAC design. nih.govarxiv.org They are composed of repeating ethylene (B1197577) glycol units, which impart several favorable properties. Structurally, PEG linkers are flexible chains that can adopt various conformations, allowing the PROTAC to effectively bridge the distance between the target protein and the E3 ligase. precisepeg.com This flexibility can be advantageous in facilitating the formation of a stable ternary complex by accommodating different binding orientations. nih.gov Furthermore, the ether oxygens in the PEG chain can participate in hydrogen bonding, potentially contributing to the stability of the ternary complex. nih.gov

| Linker Type | Key Characteristics | Common Applications in PROTACs |

| Alkyl Chains | Simple, stable, and provide some flexibility. | Widely used, often in early-stage PROTAC design. nih.gov |

| PEG Linkers | Excellent water solubility, biocompatibility, and tunable flexibility. | Enhancing solubility and cell permeability. precisepeg.com |

| Rigid Linkers (e.g., containing piperazine, piperidine, or triazole) | Provide conformational constraint, potentially improving selectivity and metabolic stability. | Used in more optimized PROTACs to lock in an active conformation. precisepeg.comacs.org |

Significance of Linker Length (C3-PEG3-OH) in Optimizing Ternary Complex Formation and Degradation Efficiency

The length of the linker is a crucial parameter that directly impacts the ability of a PROTAC to form a productive ternary complex. nih.gov A linker that is too short may lead to steric clashes between the target protein and the E3 ligase, preventing complex formation. Conversely, a linker that is too long might result in an unstable or non-productive ternary complex, where the ubiquitination sites on the target protein are not efficiently presented to the E3 ligase. arxiv.orgnih.gov

The specific "C3-PEG3-OH" linker indicates a three-carbon alkyl chain connected to three polyethylene glycol units, terminating in a hydroxyl group. This combination provides a specific length and degree of flexibility. Research has shown that there is often an optimal linker length for a given PROTAC system. For instance, studies on estrogen receptor (ER)-α targeting PROTACs found that a 16-atom linker was optimal for degradation, with both shorter and longer linkers showing reduced efficacy. nih.govresearchgate.net This highlights the necessity of fine-tuning the linker length to maximize the interaction between the POI and the E3 ligase for efficient ubiquitination and subsequent degradation. nih.gov The "hook effect," where high concentrations of a PROTAC can lead to the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) instead of the desired ternary complex, can also be influenced by linker length and design.

Impact of Linker Attachment Position (5'-C3 vs. other positions) on PROTAC Potency and Selectivity

The point at which the linker is attached to both the POI ligand and the E3 ligase ligand is another critical factor influencing PROTAC activity. nih.gov The "5'-C3" designation in "Thalidomide-5'-C3-PEG3-OH" specifies that the C3-PEG3-OH linker is attached at the 5-position of the thalidomide phthalimide (B116566) ring.

The choice of attachment point should ideally be at a solvent-exposed region of the ligand when it is bound to its respective protein, to minimize disruption of the binding interaction. researchgate.net Studies have demonstrated that altering the linker attachment site can have a significant impact on the potency and even the selectivity of the PROTAC. For example, in a study of ER-targeting PROTACs, attaching the linker to the N-terminus of a pentapeptide E3 ligase recognition motif resulted in superior degradation compared to attachment at the C-terminus. nih.gov This underscores the importance of exploring different attachment points during the optimization process to identify the most effective PROTAC design.

Influence of Linker Composition on Cellular Uptake and Distribution of PROTACs

The chemical composition of the linker significantly affects the physicochemical properties of the PROTAC, which in turn influences its cellular uptake and distribution. acs.orgacs.org PROTACs are often large molecules that fall outside the traditional "rule of five" for drug-likeness, making cell permeability a major challenge. nih.govdiva-portal.org

The inclusion of PEG units in the linker, as in "this compound," generally increases the hydrophilicity and water solubility of the PROTAC. precisepeg.com This can be beneficial for improving its pharmacokinetic profile. However, a balance must be struck, as excessive hydrophilicity can hinder passive diffusion across the cell membrane. acs.org Conversely, highly lipophilic linkers may lead to poor solubility and non-specific binding.

Research has shown that the ability of a PROTAC to adopt folded conformations that shield its polar surface area in a nonpolar environment is correlated with higher cell permeability. acs.orgdiva-portal.org The flexibility and composition of the linker play a key role in enabling these conformational changes. acs.org For instance, the gauche effect of PEG linkers may favor folded conformations more than straight-chain alkyl linkers. acs.org Therefore, the linker composition must be carefully designed to balance solubility, permeability, and the ability to form a productive ternary complex inside the cell. acs.orgacs.org

Strategies for Rational and Empirical PROTAC Linker Optimization

The optimization of the linker is a critical aspect of designing effective Proteolysis Targeting Chimeras (PROTACs). The linker connects the E3 ligase-binding moiety, such as a derivative of thalidomide, to the ligand that binds the target protein of interest (POI). Its composition, length, and flexibility are not merely passive spacers; they play a crucial role in the formation and stability of the ternary complex (E3 ligase-PROTAC-POI), which is a prerequisite for successful protein degradation. biochempeg.com The compound this compound represents a specific E3 ligase ligand-linker conjugate, incorporating the thalidomide moiety for Cereblon (CRBN) E3 ligase recruitment and a flexible linker composed of a three-carbon alkyl chain and a three-unit polyethylene glycol (PEG) chain, terminating in a hydroxyl group for further conjugation. Strategies to optimize PROTACs based on such linkers involve a combination of empirical screening and rational design.

High-Throughput Screening Approaches for Linker Structure-Activity Relationships (SAR)

The empirical optimization of PROTAC linkers often necessitates the synthesis and evaluation of large libraries of compounds to elucidate structure-activity relationships (SAR). nih.gov High-throughput screening (HTS) approaches have been developed to accelerate this process, enabling the rapid assessment of how variations in linker architecture impact degradation efficacy.

One key strategy involves the parallel synthesis of PROTAC libraries where the E3 ligase ligand and the POI-binding ligand remain constant, while the linker is systematically varied. nih.gov For a thalidomide-based PROTAC, this would involve conjugating a fixed POI ligand to a series of linker-equipped thalidomide derivatives, such as analogs of this compound with different PEG or alkyl chain lengths. These libraries can be synthesized on a nanomole scale, and in some cases, the crude reaction mixtures can be directly screened in cell-based degradation assays, bypassing time-consuming purification steps. chemrxiv.org

These HTS campaigns typically measure the degradation of the target protein at various PROTAC concentrations to determine parameters like the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Mass spectrometry-based proteomics has emerged as a powerful tool for these screens, allowing for precise and accurate label-free quantitation of thousands of proteins in a high-throughput manner, ensuring that the desired target is degraded selectively. thermofisher.com

For instance, a study comparing a linker-free PROTAC (Pro-BA) with a similar PROTAC bearing a three-unit PEG linker (Pro-PEG3-BA) found that the linker-free version exhibited superior performance in substrate binding, ubiquitylation, and degradation. nih.gov This highlights that while PEG linkers are widely used to improve properties like solubility, the optimal linker is highly system-dependent, and shorter or even absent linkers can sometimes be more effective. biochempeg.comnih.gov The data from these screens are used to build SAR models, guiding the next round of linker design.

Table 1: Example Data from a Hypothetical HTS of Thalidomide-Based PROTACs

| PROTAC Linker Variant | Linker Composition | DC50 (nM) | Dmax (%) |

| PROTAC-1 | C3-PEG2-OH | 150 | 85 |

| PROTAC-2 | C3-PEG3-OH | 75 | 95 |

| PROTAC-3 | C3-PEG4-OH | 120 | 90 |

| PROTAC-4 | C6-PEG3-OH | 200 | 80 |

This table represents hypothetical data to illustrate SAR trends. Actual values are system-dependent.

Computational Modeling and Molecular Dynamics Simulations in PROTAC Design

To complement empirical screening and move towards a more rational design process, computational methods are increasingly employed. nih.gov Molecular dynamics (MD) simulations and other modeling techniques provide invaluable insights into the conformational behavior of PROTACs and the dynamics of the ternary complexes they induce. nih.govdimensioncap.com

For a molecule like this compound, the flexible PEG linker can adopt numerous conformations in solution. MD simulations can explore this conformational landscape, identifying low-energy states that may be pre-organized for binding or, conversely, unproductive states where the molecule folds back on itself through intramolecular interactions. nih.gov Understanding the linker's intrinsic conformational preferences is crucial, as this can influence the free energy of binding to form the ternary complex. nih.gov

Computational approaches are particularly powerful for modeling the fully assembled E3-PROTAC-POI ternary complex. nih.gov Techniques such as protein-protein docking and linker conformational searching can generate ensembles of possible ternary complex structures. nih.gov These models can reveal:

Productive vs. Non-productive Geometries: Whether the linker successfully orients the POI in a way that exposes its surface lysines to the E3 ligase's ubiquitination machinery.

Key Interfacial Interactions: Identification of specific amino acid residues on the E3 ligase and the POI that are stabilized by the PROTAC linker. For example, an ether oxygen in a PEG linker might form a hydrogen bond with a residue on one of the proteins, contributing to ternary complex stability. nih.gov

Linker Strain: Calculation of the energetic penalty associated with forcing a linker into a specific conformation required for ternary complex formation.

MD simulations of the entire ternary complex can further reveal how the linker's flexibility affects the dynamics and stability of the protein-protein interface. nih.govdimensioncap.com These simulations have shown that even with identical warheads and E3 ligands, different linkers can alter the residue-interaction networks within the complex, ultimately governing the efficiency of ubiquitination and degradation. nih.gov Deep learning models are also being developed to predict the degradation potential of a PROTAC based on the structures of the target protein, E3 ligase, and the linker's chemical representation. researchgate.net

Biophysical Characterization of Linker-Dependent Ternary Complex Stability

Experimental validation of the insights gained from computational modeling is essential. A variety of biophysical techniques are used to characterize the formation and stability of the ternary complex, providing quantitative data on how the linker influences these properties. nih.gov

Isothermal Titration Calorimetry (ITC) is used to measure the thermodynamics of ternary complex formation. nih.gov By titrating the POI into a solution containing the E3 ligase and the PROTAC, one can determine the binding affinity (K_D) and the cooperativity (α) of the complex. Cooperativity is a measure of how much the binding of one protein to the PROTAC influences the binding of the second protein. A high positive cooperativity value indicates that the linker is optimally positioning the two proteins for a stable interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides structural and dynamic information about the ternary complex in solution. nih.gov Chemical shift perturbation studies can map the binding interfaces on both the E3 ligase and the POI, confirming the binding mode predicted by computational models. Hydrodynamic profiling by NMR can also evaluate the size and shape of the complex, confirming its 1:1:1 stoichiometry. nih.gov

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay that can be adapted to a high-throughput format. rsc.org By labeling the E3 ligase and the POI with a FRET donor-acceptor pair, the formation of the ternary complex in the presence of a PROTAC like one derived from this compound results in a FRET signal, allowing for the quantification of ternary complex formation. rsc.org

Native Mass Spectrometry (Native MS) can directly observe the intact ternary complex, providing confirmation of its stoichiometry and allowing for the relative quantification of complex formation with different linker variants. rsc.org

The collective data from these biophysical methods provide a detailed picture of the linker's role in mediating the ternary complex. This quantitative understanding of affinity, cooperativity, and structure is critical for rationally optimizing linkers to create highly potent and selective degraders.

Synthetic Methodologies and Chemical Biology Tools Utilizing Thalidomide 5 C3 Peg3 Oh

Synthetic Routes to Thalidomide-5'-C3-PEG3-OH and its Derivatives

Convergent and Modular Synthesis Strategies for Thalidomide-Linker Conjugates

Convergent synthesis strategies are often employed for the efficient assembly of thalidomide-linker conjugates. explorationpub.com This approach involves the separate synthesis of the thalidomide (B1683933) moiety and the linker, which are then coupled in a final step. This modularity allows for the rapid generation of diverse PROTAC libraries with variations in linker length, composition, and attachment points. explorationpub.com A common strategy involves preparing a thalidomide derivative with a reactive handle, such as a hydroxyl or amino group, which can then be conjugated to a linker.

For instance, a preloaded resin consisting of a thalidomide moiety and an ethylene-oxy linker has been developed to facilitate the simple and rapid formation of PROTACs. rsc.org This solid-phase synthesis approach allows for the straightforward conjugation of different protein kinase inhibitors, demonstrating the feasibility and versatility of this method. rsc.org

Functional Group Introduction at the Linker Terminus (e.g., -OH for conjugation)

The introduction of a terminal functional group on the linker, such as a hydroxyl (-OH) group, is a key step in preparing the thalidomide-linker conjugate for subsequent attachment to a target protein ligand. The hydroxyl group of this compound serves as a versatile handle for various conjugation chemistries.

The synthesis of such derivatives often involves the use of polyethylene (B3416737) glycol (PEG) linkers, which can enhance the solubility and flexibility of the final PROTAC molecule. youtube.com The synthesis process typically involves multiple steps, including the modification of precursor molecules and the covalent linkage of the thalidomide, linker, and terminal functional group under controlled reaction conditions. youtube.com

Derivatization of this compound for PROTAC Assembly

Once synthesized, this compound serves as a crucial building block for the assembly of complete PROTAC molecules. This involves the attachment of a ligand that specifically binds to the protein of interest (POI).

Orthogonal Coupling Chemistries for Target Protein Ligand Conjugation

Orthogonal coupling chemistries are essential for the efficient and specific conjugation of the thalidomide-linker moiety to the target protein ligand. These reactions are designed to proceed under mild conditions without interfering with the functional groups present on either the thalidomide derivative or the protein ligand.

One of the most widely used methods is "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). explorationpub.com This reaction is highly efficient and compatible with a wide range of functional groups, making it ideal for PROTAC synthesis. nih.gov For example, an alkyne-functionalized ligand can be readily coupled to an azide-functionalized thalidomide derivative. explorationpub.com Another bioorthogonal approach is the inverse-electron-demand Diels-Alder reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO). explorationpub.com

The hydroxyl group of this compound can be readily converted to other functional groups, such as an azide (B81097) or an alkyne, to facilitate these click chemistry reactions. Alternatively, the hydroxyl group can be activated for direct coupling to a carboxylic acid on the target protein ligand using standard esterification or amidation conditions.

Development of Advanced Degrader Building Blocks and PROTAC Libraries

The modular nature of PROTAC synthesis has led to the development of extensive libraries of "degrader building blocks." bio-techne.comtocris.com These are pre-synthesized E3 ligase ligands, like thalidomide derivatives, conjugated to various linkers with different lengths, compositions (e.g., PEG or alkyl chains), and terminal functional groups (e.g., amines, acids, alkynes, azides, or alcohols). bio-techne.comtocris.com

The availability of these building blocks, including those derived from this compound, allows researchers to rapidly and cost-effectively generate panels of PROTAC candidates. bio-techne.com By systematically varying the E3 ligase ligand, linker, and attachment point, these libraries enable the optimization of PROTAC potency and selectivity for a specific target protein. nih.govarxiv.org

| Component | Function | Example |

| E3 Ligase Ligand | Recruits the E3 ubiquitin ligase complex. | Thalidomide, Pomalidomide (B1683931) |

| Linker | Connects the E3 ligase ligand and the warhead, influencing stability and ternary complex formation. | PEG chains, Alkyl chains |

| Warhead (POI Ligand) | Binds to the target protein of interest. | Kinase inhibitors, Receptor antagonists |

| Terminal Functional Group | Allows for conjugation to the warhead. | -OH, -NH2, -COOH, Alkyne, Azide |

Methodologies for Investigating this compound-Mediated Degradation

Once a PROTAC is assembled using this compound, various methodologies are employed to confirm its ability to induce the degradation of the target protein. A critical step in the mechanism of action of a PROTAC is the formation of a stable ternary complex between the PROTAC, the target protein, and the E3 ligase. oup.com

Techniques such as co-immunoprecipitation and pull-down assays using affinity-tagged proteins can be used to demonstrate the formation of this ternary complex in vitro or in cell lysates. Biophysical methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide quantitative data on the binding affinities and thermodynamics of these interactions.

To confirm protein degradation within cells, Western blotting is a standard technique used to measure the levels of the target protein following treatment with the PROTAC. The degradation is typically expected to be concentration-dependent. Further validation can be achieved using mass spectrometry-based proteomics to globally assess changes in the proteome and confirm the selectivity of the PROTAC for the intended target.

In Vitro Protein-Protein Interaction (PPI) Assays for Ternary Complex Detection

The formation of a stable ternary complex, consisting of the PROTAC, the target protein, and the E3 ligase, is a critical first step for successful protein degradation. rndsystems.com A variety of in vitro assays are employed to detect and characterize these protein-protein interactions, providing crucial insights into the efficacy and mechanism of action of PROTACs constructed with moieties like this compound.

One of the most widely used techniques is the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) . This bead-based assay is highly sensitive and allows for the detection of molecular proximity. In a typical setup for a PROTAC, one protein (e.g., the target protein) is captured on a donor bead, and the other protein (e.g., the CRBN E3 ligase complex) is captured on an acceptor bead. In the presence of a PROTAC like one derived from this compound, the two beads are brought into close proximity, triggering a cascade of chemical reactions that result in a measurable light signal. The intensity of the signal is directly proportional to the amount of ternary complex formed. A key feature often observed in these assays is the "hook effect," where at high concentrations of the PROTAC, the signal decreases as the PROTAC independently binds to the target and E3 ligase, preventing the formation of the ternary complex. revvity.com

Another valuable method is Surface Plasmon Resonance (SPR) . In an SPR experiment, one of the interacting partners (e.g., the E3 ligase) is immobilized on a sensor chip. A solution containing the second protein partner and the PROTAC is then flowed over the chip. The binding events cause a change in the refractive index at the sensor surface, which is detected in real-time. This technique not only confirms the formation of the ternary complex but also provides quantitative data on the binding affinity and kinetics (on- and off-rates) of the interactions.

Isothermal Titration Calorimetry (ITC) is another powerful biophysical technique that measures the heat changes associated with binding events. By titrating a solution of the PROTAC and one protein partner into a solution of the other protein partner, ITC can directly measure the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the ternary complex formation. This detailed thermodynamic profile can help in understanding the driving forces behind the interaction.

| Assay Type | Principle | Information Gained | Typical PROTAC Concentration Range |

| AlphaLISA | Proximity-based immunoassay | Ternary complex formation, "hook effect" | pM to µM revvity.com |

| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding | Binding affinity (KD), kinetics (kon, koff) | nM to µM |

| Isothermal Titration Calorimetry (ITC) | Measurement of heat changes upon binding | Binding affinity (KD), stoichiometry, thermodynamics (ΔH, ΔS) | µM |

Cell-Based Assays for Quantifying Target Protein Degradation

While in vitro assays confirm the formation of the ternary complex, cell-based assays are essential to verify that this leads to the degradation of the target protein within a cellular environment. These assays are crucial for determining the potency and efficacy of PROTACs derived from this compound.

The most common method for quantifying protein degradation is Western blotting . In this technique, cells are treated with the PROTAC for a specific period, after which the cells are lysed, and the proteins are separated by size using gel electrophoresis. The target protein is then detected using a specific antibody, and its levels are compared to those in untreated cells or cells treated with a negative control. The inclusion of a loading control, such as GAPDH or β-actin, is essential to ensure equal protein loading across samples.

For a more high-throughput and quantitative analysis, in-cell ELISA (Enzyme-Linked Immunosorbent Assay) or In-Cell Westerns can be employed. nih.gov In these assays, cells are cultured in multi-well plates and treated with the PROTAC. After treatment, the cells are fixed and permeabilized, and the target protein is detected using a specific primary antibody followed by a secondary antibody conjugated to an enzyme or a fluorescent dye. The signal, which is proportional to the amount of the target protein, can be read on a plate reader, allowing for the rapid determination of dose-response curves and the calculation of the DC50 (the concentration of the PROTAC that causes 50% degradation of the target protein). nih.gov

Flow cytometry is another powerful tool for quantifying protein degradation, particularly for cell surface or intracellular proteins that can be labeled with fluorescent antibodies. Cells are treated with the PROTAC, stained with a fluorescently labeled antibody against the target protein, and then analyzed on a flow cytometer. The decrease in the mean fluorescence intensity of the cell population corresponds to the degradation of the target protein.

| Assay Type | Principle | Key Metrics | Throughput |

| Western Blotting | Antibody-based detection of immobilized proteins | Protein level reduction | Low |

| In-Cell ELISA/In-Cell Western | Antibody-based detection in fixed cells | DC50, Dmax | High |

| Flow Cytometry | Antibody-based detection in individual cells | Percent of positive cells, Mean Fluorescence Intensity | High |

Reporter Gene Systems for Measuring Ubiquitin-Proteasome System Activity

A common approach involves the use of a reporter protein, such as Green Fluorescent Protein (GFP) or Luciferase , fused to a degron. A degron is a short amino acid sequence that marks the protein for recognition by the proteasome and subsequent degradation. When this fusion protein is expressed in cells, its steady-state level is low due to continuous degradation. If the UPS is inhibited, for example by a proteasome inhibitor like MG132, the degradation of the reporter protein is blocked, leading to an increase in the fluorescent or luminescent signal.

In the context of PROTAC research, these reporter systems can be used to show that the degradation of the target protein is dependent on a functional UPS. For instance, co-treatment of cells with a PROTAC and a proteasome inhibitor should rescue the degradation of the target protein, confirming that the PROTAC's mechanism of action is proteasome-dependent.

Another application of reporter systems is in the development of tagged protein systems . rndsystems.com In this approach, the target protein of interest is endogenously tagged with a small protein domain, such as FKBP12(F36V). tocris.com A PROTAC can then be designed to specifically bind to this tag and induce its degradation. This allows for the rapid and selective degradation of any protein that can be tagged, providing a versatile tool for target validation. sigmaaldrich.com

| Reporter System | Principle | Application in PROTAC Research |

| Degron-fused Reporter (e.g., GFP-degron) | Reporter protein levels are inversely correlated with UPS activity. | Confirming proteasome-dependent degradation by observing rescue of target protein degradation with proteasome inhibitors. |

| Tagged Protein System (e.g., dTAG) | A specific tag on the target protein is recognized by a degrader. | Validating the function of a target protein by inducing its specific degradation. rndsystems.comtocris.com |

General SAR Principles of the Thalidomide Core for CRBN Engagement

The engagement of the thalidomide core with CRBN is governed by specific structural features that are critical for binding affinity and subsequent activity. Key among these are the integrity of its constituent rings and the stereochemistry at its chiral center.

The thalidomide molecule is composed of a phthalimide (B116566) ring and a glutarimide (B196013) ring. researchgate.net Extensive research has demonstrated that the glutarimide moiety is primarily responsible for the direct interaction with CRBN. scispace.comresearchgate.net This binding occurs within a specific tri-tryptophan pocket on the CRBN protein. nih.govresearchgate.net

The integrity of the glutarimide ring is paramount for CRBN binding. Specific structural features of the glutarimide ring that are essential for this interaction include:

The Imide Group: The ring amide serves as both a hydrogen bond donor and acceptor, which is crucial for the interaction with CRBN. researchgate.net

Both Carbonyl Groups: The presence of both carbonyl groups on the glutarimide ring is important for binding. The absence of even one of these groups results in a loss of binding affinity. researchgate.net

Ring Conformation: A relaxed, six-membered ring conformation of the glutarimide ring is favored for optimal binding. researchgate.netnih.gov

| Compound | Key Structural Feature | CRBN Binding Ability | Reference |

|---|---|---|---|

| Thalidomide | Intact Glutarimide and Phthalimide Rings | Binds | researchgate.net |

| Glutarimide | Glutarimide Ring Only | Binds | researchgate.net |

| Phthalimide | Phthalimide Ring Only | No Binding | researchgate.net |

| δ-valerolactam | Lacks one Carbonyl Group | No Binding | researchgate.net |

| Phenyl Glutarimide | Phthalimide replaced with Phenyl | Binds | nih.gov |

Thalidomide possesses a chiral center at the C3 position of the glutarimide ring, existing as two enantiomers: (S)-thalidomide and (R)-thalidomide. nih.govresearchgate.net These enantiomers exhibit different biological activities, which is primarily due to their differential binding affinities for CRBN. researchgate.netnih.gov

Biochemical and structural studies have established that the (S)-enantiomer has an approximately 10-fold stronger binding affinity for CRBN compared to the (R)-enantiomer. nih.govresearchgate.netnih.gov Crystal structures of the CRBN thalidomide-binding domain in complex with each enantiomer reveal that both bind within the same tri-Trp pocket. nih.govresearchgate.net However, the (S)-enantiomer binds in a more conformationally relaxed state, which is structurally favorable. nih.gov In contrast, the (R)-enantiomer is forced into a structurally constrained, twisted conformation upon binding, which accounts for its weaker affinity. nih.govresearchgate.net Consequently, the CRBN-dependent effects of thalidomide are primarily mediated by the (S)-enantiomer. researchgate.net This stereospecificity is a critical consideration in the design of thalidomide-based degraders.

Linker-Specific SAR within this compound Analogues

In the context of PROTACs, a linker connects the thalidomide moiety to a ligand that binds a target protein. The nature of this linker—its length, composition, and attachment point—is a crucial determinant of the PROTAC's efficacy.

The length of the linker in a PROTAC is a critical parameter that dictates the ability to form a stable and productive ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase complex. researchgate.netnih.gov An optimal linker length is required to span the distance between the two proteins and facilitate the necessary protein-protein interactions for ubiquitination to occur. wisc.edu

Linkers that are too short can lead to steric clashes between the target protein and CRBN, preventing the formation of a stable ternary complex. researchgate.netwisc.edu

Linkers that are too long may result in unproductive binding, where a ternary complex forms but the geometry is not optimal for ubiquitin transfer. This can also lead to an entropic penalty that disfavors complex formation. researchgate.netwisc.edu

Therefore, linker optimization is a key step in the development of potent PROTACs. The optimal length often varies depending on the specific target protein and the E3 ligase being recruited. For CRBN-based degraders, linkers are commonly based on polyethylene glycol (PEG) or linear aliphatic chains to provide the necessary flexibility and length. nih.gov

The point at which the linker is attached to the thalidomide scaffold significantly influences the properties of the resulting PROTAC, including its stability and ability to induce neosubstrate degradation. nih.gov The most common attachment points are on the phthalimide ring, as modifications to the glutarimide ring are generally detrimental to CRBN binding. nih.govresearchgate.net

Studies comparing linker attachment at the 4-position versus the 5-position of the phthalimide ring have revealed important SAR insights:

Stability: In general, attaching the linker at the 4-position of the phthalimide ring results in derivatives that are more hydrolytically stable compared to those with the linker at the 5-position. nih.gov

Degradation Activity: Linker attachment at the 4-position is often more favorable for inducing the degradation of neosubstrates like IKZF1. Attaching the linker at the 5-position has been shown to reduce the degradation ability in many cases. nih.gov

The hydrolytic instability of the phthalimide ring system is a known challenge for thalidomide-based compounds. nih.govnih.gov The choice of linker and its attachment point can either exacerbate or mitigate this instability, thereby affecting the durability of the PROTAC's action. nih.gov

| Linker Attachment Position | Relative Hydrolytic Stability | General Impact on Neosubstrate Degradation | Reference |

|---|---|---|---|

| 4-position of Phthalimide | More Stable | Generally Favorable | nih.gov |

| 5-position of Phthalimide | Less Stable | Often Reduced | nih.gov |

Allosteric Modulation and Induced Fit Mechanisms in CRBN-PROTAC Interactions

The formation of the ternary complex in PROTAC-mediated protein degradation is a highly dynamic process that often involves allosteric modulation and induced-fit mechanisms. nih.gov The binding of the PROTAC to both the target protein and CRBN is not simply a static event but rather a cooperative process that induces conformational changes in the proteins.

When a thalidomide-based PROTAC binds to CRBN and its target protein, it creates a new protein-protein interface. nih.gov This induced proximity can lead to allosteric changes in one or both proteins, stabilizing the ternary complex and positioning the target protein's lysine (B10760008) residues optimally for ubiquitination by the E3 ligase machinery. nih.gov The linker plays a crucial role in this process, not just as a passive tether, but as an active component that helps to mediate these favorable interactions. nih.gov

The concept of "cooperativity" is central to understanding PROTAC efficacy. Positive cooperativity, where the binding of the PROTAC to one protein increases its affinity for the second protein, can lead to the formation of a more stable ternary complex and more efficient degradation. However, potent degradation can also be achieved in the absence of significant thermodynamic cooperativity, provided that steric clashes are minimized and a productive complex can still form. nih.gov The flexibility and composition of the linker are key factors that can be modulated to achieve the desired conformational arrangement and allosteric effects within the ternary complex.

Advanced Research Perspectives and Future Directions for Thalidomide Derived Degraders

Exploration of Diverse Linker Chemistries Beyond PEG in Thalidomide (B1683933) PROTACs

The linker component of a PROTAC, which connects the target-binding ligand to the E3 ligase ligand, is now widely recognized as a critical determinant of the degrader's efficacy and is far more than a passive spacer. precisepeg.com While polyethylene (B3416737) glycol (PEG) linkers have been extensively used due to their ability to improve water solubility and biocompatibility, the field is actively exploring a variety of other linker chemistries to fine-tune PROTAC properties. precisepeg.com

The length, rigidity, and polarity of the linker all have a significant impact on the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. precisepeg.com For instance, studies have shown that even a minor change in linker length, such as an increase of just three atoms, can alter the degradation profile of a PROTAC. nih.gov Research has demonstrated that the linker's attachment point on the thalidomide scaffold significantly influences the hydrolytic stability and neosubstrate degradation capabilities of the resulting PROTAC. nih.gov

Current research is focused on developing linkers with diverse structural characteristics. These include:

Alkyl-based linkers: These consist of saturated or unsaturated hydrocarbon chains and can be modified with functional groups like ethers or amides to adjust polarity. precisepeg.com

Rigid linkers: Structures incorporating cycloalkane or aromatic fragments are being investigated to introduce conformational constraints, which can enhance binding affinity and improve pharmacokinetic properties. precisepeg.com

"Click Chemistry" linkers: Bio-orthogonal "click" reactions are being employed for the rapid synthesis of PROTAC libraries, allowing for efficient screening and discovery of potent degraders. nih.govrsc.org This approach has been used to create "CLIPTACs" (click-formed proteolysis targeting chimeras) where the two precursor components combine within the cell. nih.gov

A recent paradigm shift has even demonstrated the potential of "linker-free" PROTACs, which in some cases exhibit superior efficacy compared to their linker-containing counterparts by inducing a stronger interaction between the target and the E3 ligase. nih.gov

Table 1: Comparison of Linker Types in PROTACs

| Linker Type | Key Characteristics | Advantages | Challenges |

| PEG-based | Hydrophilic, flexible, composed of ethylene (B1197577) glycol units. precisepeg.com | Enhances water solubility and biocompatibility. precisepeg.com | Can be metabolically unstable and may lead to excessive flexibility. precisepeg.comnih.gov |

| Alkyl-based | Hydrophobic, chemically stable, can be functionalized. precisepeg.com | Synthetically accessible. precisepeg.com | May limit aqueous solubility and cellular uptake. precisepeg.com |

| Rigid (e.g., Cycloalkane) | Conformationally constrained. precisepeg.com | Can improve pharmacokinetics and bioavailability. precisepeg.com | Synthesis can be more complex. |

| Click Chemistry-based | Formed by bio-orthogonal reactions. rsc.org | Allows for rapid library synthesis and screening. rsc.org | Requires careful design of reactive precursors. nih.gov |

| Linker-free | Direct conjugation of ligands. nih.gov | Can induce stronger ternary complex formation. nih.gov | Applicability may be target-dependent. |

Strategies for Overcoming Potential Resistance Mechanisms to CRBN-Based Degraders

As with many targeted therapies, the development of resistance is a significant challenge for CRBN-based PROTACs. nih.gov Resistance can emerge through various mechanisms, including mutations or downregulation of the CRBN E3 ligase machinery. nih.gov For example, multiple myeloma patients treated with immunomodulatory drugs (IMiDs), which are also used as CRBN ligands in PROTACs, have been observed to acquire genomic mutations in components of the CRBN ligase complex. nih.gov

Several strategies are being explored to circumvent these resistance mechanisms:

E3 Ligase Swapping: A key approach is to develop PROTACs that recruit alternative E3 ligases. nih.gov Studies have shown that a PROTAC based on a different E3 ligase, such as DCAF1, can successfully degrade target proteins in cell lines that have developed resistance to CRBN-based degraders. biorxiv.org Targeting essential E3 ligases could also be a strategy to delay the onset of resistance. biorxiv.org

Development of Novel CRBN Ligands: Research into new CRBN-binding molecules may lead to ligands that can still function effectively even in the presence of certain CRBN mutations.

Combination Therapies: Combining CRBN-based PROTACs with other therapeutic agents that target parallel cellular pathways could provide a multi-pronged attack against cancer cells and reduce the likelihood of resistance.

N-degron Pathway-based PROTACs: Utilizing the N-degron pathway, which recognizes and degrades proteins based on their N-terminal amino acid, presents an alternative strategy that could overcome resistance to traditional PROTACs. nih.gov

Expansion of the Targetable Proteome through Rational PROTAC Design

A major advantage of PROTAC technology is its potential to target proteins that have been considered "undruggable" by conventional small-molecule inhibitors, which often require a well-defined active site for binding. acs.org PROTACs can bind to any suitable surface on a target protein to induce its degradation, significantly expanding the portion of the proteome that can be therapeutically modulated. acs.orgdigitellinc.com

Efforts to expand the targetable proteome are focused on several key areas:

Discovery of Novel Ligands: The identification of new ligands for proteins of interest is a critical first step. nih.gov Proteomics-driven approaches are being used to discover ligands for previously undrugged proteins. nih.gov

Structure-Based Design: The use of structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, provides detailed insights into the formation of the ternary complex. nih.govoup.com This structural information is invaluable for the rational design of PROTACs with optimized linker lengths and geometries to effectively engage new target proteins. nih.gov

Innovative PROTAC Architectures: Researchers are designing novel PROTAC formats, such as photoactivable PROTACs, antibody-conjugated degraders, and trivalent PROTACs, to enhance selectivity and expand the range of accessible targets. nih.gov

Integration of Artificial Intelligence and Machine Learning in Degrader Discovery

The complexity of designing effective PROTACs presents a significant challenge, making it an ideal area for the application of artificial intelligence (AI) and machine learning (ML). rsc.org These computational tools are being integrated into various stages of the PROTAC discovery pipeline to accelerate the development process. researchgate.netmdpi.com

Key applications of AI and ML in PROTAC design include:

Predictive Modeling: ML models can be trained on large datasets to predict the binding affinity between a PROTAC, its target protein, and the E3 ligase. mdpi.com These models can also predict crucial properties like degradation efficiency and the optimal distance between binding sites. mdpi.comcbirt.net

Generative Models: AI-powered generative methods can explore vast chemical spaces to design novel PROTAC structures with desired properties from scratch. rsc.orgresearchgate.net For instance, models like DeLinker can generate new linkers with specific lengths and chemical features. mdpi.com

Molecular Dynamics Simulations: AI-driven molecular dynamics simulations are used to assess the stability of the ternary complex formed by the PROTAC, the target protein, and the E3 ligase. researchgate.net

Virtual Screening: AI can be used for virtual screening of compound libraries to identify potential ligands for both the target protein and the E3 ligase, streamlining the initial stages of drug discovery. researchgate.net

By leveraging these computational approaches, researchers can more efficiently identify and optimize PROTAC candidates, reducing the number of experiments required and accelerating the path to new therapies. mdpi.com

Table 2: Applications of AI/ML in PROTAC Development

| Application | Description | Impact |

| Predictive Modeling | Using ML to forecast binding affinities and degradation efficiency. mdpi.comcbirt.net | Accelerates candidate selection and optimization. cbirt.net |

| Generative Design | Employing AI to create novel PROTAC structures with desired properties. rsc.orgresearchgate.net | Expands the chemical space of potential degraders. rsc.org |

| Ternary Complex Simulation | Assessing the stability of the PROTAC-target-ligase complex using AI-driven simulations. researchgate.net | Provides insights into the mechanism of action and guides design. researchgate.net |

| Virtual Screening | Identifying potential ligands for targets and E3 ligases from large databases. researchgate.net | Reduces the time and cost of initial ligand discovery. researchgate.net |

Development of Novel Analytical Platforms for PROTAC Characterization

The intricate, event-driven mechanism of PROTACs necessitates sophisticated analytical techniques to fully characterize their behavior and efficacy. nih.gov The development of robust analytical platforms is crucial for understanding the entire process of targeted protein degradation, from initial binding events to the final elimination of the target protein.

A range of analytical methods are employed to characterize PROTACs:

Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) is a cornerstone for the structural characterization of PROTACs and their byproducts. nih.govacs.org Techniques like two-dimensional mass spectrometry (2DMS) can analyze complex mixtures without prior separation. nih.gov Liquid chromatography-mass spectrometry (LC-MS) is used to determine properties like cell permeability, although low concentrations of PROTACs can be challenging to detect. nih.govwuxiapptec.com Optimizing MS parameters is critical to prevent in-source fragmentation of the often fragile linker structure. wuxiapptec.comwuxiapptec.com

Binding Assays: Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are used to measure the binary binding affinities of the PROTAC to both the target protein and the E3 ligase, as well as the cooperativity of ternary complex formation. nih.govnih.gov Fluorescence polarization (FP) assays are also a powerful tool for determining these binding affinities. nih.gov

Cell-Based Assays: Live-cell assays using technologies like NanoLuc® luciferase enable the real-time monitoring of various steps in the degradation process, including PROTAC permeability, ternary complex formation, target ubiquitination, and ultimately, protein degradation. promega.com Competitive CRBN engagement assays can provide a quantitative measure of cell permeability for PROTACs. nih.gov

Structural Biology: X-ray crystallography and cryo-electron microscopy (cryo-EM) provide high-resolution structural information of the ternary complex, offering invaluable insights for the rational design and optimization of new degraders. nih.gov

The continuous advancement of these analytical platforms is essential for a deeper understanding of PROTACs and for driving the development of the next generation of targeted protein degraders.

Q & A

Q. Purification :

- Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to achieve >95% purity .

- Validate purity via LC-MS (ESI+) to confirm molecular weight (e.g., expected [M+H]+ = 543.0 for C23H31ClN4O9) .

Advanced: How can researchers optimize the solubility and stability of this compound in aqueous buffers for in vitro assays?

Methodological Answer:

-

Solubility Optimization :

-

Stability Testing :

Q. Table 1: Solubility Profile

| Solvent | Solubility (mg/mL) | Conditions | Reference |

|---|---|---|---|

| Water | 10–15 | pH 7.0, 25°C | |

| PBS (pH 7.4) | 5–8 | +0.1% Tween-80 | |

| DMSO | >50 | Room temperature |

Advanced: What experimental strategies are effective in analyzing contradictory data on the metabolic pathways of this compound across different in vitro models?

Methodological Answer:

- Step 1 : Compare metabolic stability in human liver microsomes (HLM) vs. recombinant CYP3A4/CYP2C19 isoforms to identify enzyme-specific contributions .

- Step 2 : Use stable isotope-labeled analogs (e.g., 13C-thalidomide) to trace metabolites via LC-HRMS .

- Step 3 : Validate findings in primary hepatocytes or 3D spheroid models to account for tissue-specific factors (e.g., transporter activity) .

Q. Key Considerations :

- Discrepancies may arise from interspecies differences in CYP450 expression or experimental conditions (e.g., NADPH concentration) .

- Use enzyme inhibition assays (e.g., ketoconazole for CYP3A4) to confirm metabolic pathways .

Advanced: How should researchers design controlled experiments to evaluate the protein degradation efficiency of this compound-based PROTACs?

Methodological Answer:

-

Experimental Design :

-

PROTAC with a scrambled linker or inactive thalidomide analog.

-

Co-treatment with excess CRBN ligand (e.g., lenalidomide) to block cereblon binding .

-

Assay Parameters :

Basic: What analytical techniques are validated for quantifying this compound in biological matrices?

Methodological Answer:

- HPLC-UV : Use a C18 column with isocratic elution (60:40 acetonitrile/water + 0.1% formic acid), detection at 220 nm .

- LC-MS/MS : MRM transitions m/z 543.0 → 258.1 (quantifier) and 543.0 → 147.0 (qualifier) with a LOD of 0.1 ng/mL .

- Sample Preparation : Extract from plasma using protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) .

Advanced: What considerations are critical when investigating the developmental toxicity profile of this compound derivatives in preclinical models?

Methodological Answer:

-

Model Selection :

-

Dosage Regimen :

-

Mechanistic Studies :

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.